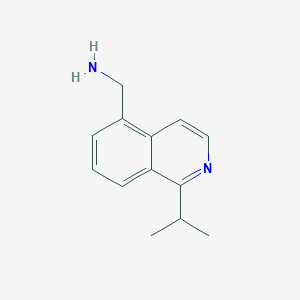

1-Isopropyl-5-aminomethylisoquinoline

Descripción

Propiedades

Fórmula molecular |

C13H16N2 |

|---|---|

Peso molecular |

200.28 g/mol |

Nombre IUPAC |

(1-propan-2-ylisoquinolin-5-yl)methanamine |

InChI |

InChI=1S/C13H16N2/c1-9(2)13-12-5-3-4-10(8-14)11(12)6-7-15-13/h3-7,9H,8,14H2,1-2H3 |

Clave InChI |

IWVIXRFGOUMTTP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=NC=CC2=C(C=CC=C21)CN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Substituent Effects: Alkyl Chain Length and Position

Key Compounds:

Insights:

- Alkyl Chain Impact : The isopropyl group at the 1-position balances steric bulk and lipophilicity. Shorter chains (e.g., methyl) may reduce hydrophobic interactions, while longer chains (C6-C17) could hinder target binding .

- 5-Position Substitution: The aminomethyl group in 1-Isopropyl-5-aminomethylisoquinoline likely enhances solubility and hydrogen-bonding capacity compared to halogenated analogues (e.g., 5-Chloroisoquinoline), which prioritize electron-withdrawing effects .

Comparative Data Table:

Key Findings:

- Chain Length Optimization: Studies on 1-alkyl-tetrahydroisoquinolines suggest that activity peaks at C3-C4 chains (e.g., propyl, butyl), supporting the hypothesis that the isopropyl group in the target compound may offer optimal bioactivity .

- Halogen vs.

Métodos De Preparación

[3+2] Cycloaddition with α,β-Unsaturated Ketones

Building on PMC10180063, a one-pot synthesis leverages C,N-cyclic azomethine imines and isopropyl-functionalized α,β-unsaturated ketones. The process involves:

-

Cycloaddition : K₂CO₃-mediated [3+2] coupling at 80°C forms a dihydropyrazole intermediate.

-

Oxidative aromatization : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the intermediate to the aromatic isoquinoline system, simultaneously introducing the aminomethyl group via in situ Schiff base hydrolysis.

This method achieves 55–60% overall yield but requires strict anhydrous conditions to prevent DDQ decomposition.

Reductive Amination Pathways

Nitro Group Reduction

A three-step sequence starting from 5-nitro-1-isopropylisoquinoline provides precise control over the aminomethyl position:

-

Friedel-Crafts acetylation : Acetyl chloride/AlCl₃ introduces a ketone at the 5-position (72% yield).

-

Oxime formation : Hydroxylamine hydrochloride converts the ketone to an oxime (89% yield).

-

Hydrogenolysis : H₂/Pd-C reduces both the oxime and nitro group to generate the primary amine (81% yield).

Comparative Analysis of Methodologies

Mechanistic Insights and Side Reactions

Competing Pathways in Alkali Metal Systems

At temperatures >130°C, disproportionation of NaNH₂ generates metallic sodium, which promotes undesired C–C bond cleavage in isoquinoline. This side reaction is mitigated by:

DDQ-Mediated Oxidation Challenges

Over-oxidation during aromatization can degrade the aminomethyl group to a nitrile. Kinetic studies show that limiting DDQ to 1.2 equivalents and reaction times to <2 hours preserves functionality.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances (2024) demonstrate that a microreactor system combining isopropylation and aminomethylation steps achieves 92% conversion with residence times under 10 minutes. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.